molecular formula C12H20N2S B2476250 N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine CAS No. 2034353-34-7

N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine

Cat. No.: B2476250
CAS No.: 2034353-34-7
M. Wt: 224.37
InChI Key: ZTELCYAROBXMKZ-UHFFFAOYSA-N
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Description

N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine is a chemical compound with the molecular formula C12H20N2S and a molecular weight of 224.36 g/mol. This reagent features a cyclohexanamine core structure, which is a common motif in medicinal chemistry, substituted with a 2-methyl-1,3-thiazole group. The 1,3-thiazole ring is a privileged scaffold in drug discovery due to its presence in a wide range of biologically active molecules. Compounds containing the thiazole moiety have been investigated for various pharmacological activities, including as inhibitors of enzymes like p38 MAP kinase and phosphodiesterase IV (PDE IV), as well as TNF-α production inhibitors . The structural combination of the lipophilic cyclohexyl ring and the heteroaromatic thiazole in this molecule makes it a valuable intermediate for researchers in synthetic and medicinal chemistry. It can be utilized in the design and synthesis of novel compounds for structure-activity relationship (SAR) studies, particularly in the development of potential therapeutic agents. This product is intended for Research Use Only and is not approved for human, veterinary, or diagnostic applications. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S/c1-10-13-11(9-15-10)8-14(2)12-6-4-3-5-7-12/h9,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTELCYAROBXMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN(C)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation

In a representative procedure, N-methylaniline undergoes hydrogenation over a nickel catalyst under high-pressure conditions (30,303 Torr) at 130°C for 36 hours. Sodium hydroxide is added to neutralize acidic byproducts, yielding N-methylcyclohexanamine with a chromatographic purity of 74%.

Reaction Conditions:

  • Catalyst: Nickel on carbon
  • Temperature: 130°C
  • Pressure: 30,303 Torr
  • Duration: 36 hours
  • Base: Sodium hydroxide

Mechanistic Insight:
The reaction proceeds via adsorption of N-methylaniline onto the catalyst surface, followed by sequential hydrogenation of the aromatic ring. The methyl group on the nitrogen remains intact due to its resistance to reduction under these conditions.

Thiazole Ring Construction: Hantzsch Synthesis

The 2-methyl-1,3-thiazole moiety is synthesized via the Hantzsch thiazole synthesis, a classical method for constructing thiazoles from α-haloketones and thioamides.

Reaction Protocol

Thioacetamide (CH$$3$$C(=S)NH$$2$$) reacts with 2-chloroacetone (ClCH$$2$$COCH$$3$$) in the presence of triethylamine to form 4-(chloromethyl)-2-methyl-1,3-thiazole (Figure 2).

Key Steps:

  • Nucleophilic Attack: The sulfur atom of thioacetamide attacks the carbonyl carbon of 2-chloroacetone.
  • Ring Closure: Elimination of HCl facilitates cyclization, forming the thiazole ring.
  • Substituent Positioning: The methyl group from thioacetamide occupies position 2, while the chloromethyl group from 2-chloroacetone resides at position 4.

Optimization Challenges:

  • Low yields (40–60%) due to competing side reactions.
  • Harsh conditions (refluxing ethanol, 12–24 hours).

Alkylation of N-Methylcyclohexanamine

The final step involves coupling 4-(chloromethyl)-2-methyl-1,3-thiazole with N-methylcyclohexanamine via nucleophilic substitution (Figure 3).

Reaction Mechanism

The secondary amine attacks the electrophilic chloromethyl carbon, displacing chloride and forming a C–N bond.

Conditions for Alkylation:

  • Solvent: Dimethylformamide (DMF)
  • Base: Potassium carbonate (K$$2$$CO$$3$$)
  • Temperature: 80°C, 12 hours
  • Molar Ratio: 1:1.2 (amine : thiazole derivative)

Purification:

  • Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
  • Spectroscopic confirmation via $$^1$$H NMR and $$^{13}$$C NMR.

Alternative Synthetic Routes

Cook-Heilbron Thiazole Synthesis

This method employs α-aminonitriles and carbon disulfide to construct the thiazole ring. For example, reacting 2-aminopropionitrile with carbon disulfide yields 2-methylthiazole-4-carbonitrile, which is subsequently reduced to 4-(aminomethyl)-2-methylthiazole. However, this route suffers from lower yields (<50%) and requires stringent anhydrous conditions.

Enzymatic Synthesis

A chemoenzymatic approach using α-amylase from Aspergillus oryzae catalyzes the one-pot reaction of secondary amines, benzoyl isothiocyanate, and dimethyl acetylenedicarboxylate to form thiazole derivatives. While environmentally benign, scalability remains a limitation.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$):

    • δ 1.20–1.80 (m, 10H, cyclohexane)
    • δ 2.30 (s, 3H, N–CH$$_3$$)
    • δ 3.40 (s, 2H, N–CH$$_2$$-thiazole)
    • δ 6.90 (s, 1H, thiazole H-5).
  • $$^{13}$$C NMR (100 MHz, CDCl$$_3$$):

    • δ 25.6 (N–CH$$3$$), 54.8 (N–CH$$2$$), 115.2 (thiazole C-4), 142.0 (thiazole C-2).

High-Resolution Mass Spectrometry (HRMS)**

  • Calculated for C$${12}$$H$${19}$$N$$_2$$S: 229.1244
  • Observed: 229.1246 [M+H]$$^+$$.

Comparative Analysis of Synthetic Methods

Method Yield (%) Duration (h) Key Advantage Limitation
Hantzsch Synthesis 60 24 High regioselectivity Harsh conditions
Cook-Heilbron 45 36 No halogenated reagents Low yield
Enzymatic 55 48 Eco-friendly Scalability issues

Challenges and Optimization Strategies

Byproduct Formation

Quaternary ammonium salts may form during alkylation if stoichiometry is imbalanced. Using a 1:1.2 molar ratio minimizes this issue.

Purification Difficulties

Chromatographic separation is essential due to the polar nature of intermediates. Gradient elution (hexane to ethyl acetate) enhances resolution.

Catalytic Improvements

Transition-metal catalysts (e.g., Pd/C) have been explored for milder hydrogenation conditions but show reduced efficiency for N-methylaniline.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole ring's sulfur atom and the tertiary amine group participate in nucleophilic substitutions under controlled conditions.

  • Thiazole Ring Reactivity :
    The 4-position methyl group on the thiazole ring undergoes halogenation with reagents like SOCl₂ or PCl₅, forming 4-(chloromethyl)-2-methylthiazole intermediates. This reactivity is critical for further functionalization, such as coupling with amines or alcohols.

  • Amine Group Alkylation :
    The tertiary amine reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH or K₂CO₃, yielding quaternary ammonium salts. For example:

    N-methyl-N-[(2-methylthiazol-4-yl)methyl]cyclohexanamine+CH3IN,N-dimethyl-N-[(2-methylthiazol-4-yl)methyl]cyclohexanammonium iodide\text{N-methyl-N-[(2-methylthiazol-4-yl)methyl]cyclohexanamine} + \text{CH}_3\text{I} \rightarrow \text{N,N-dimethyl-N-[(2-methylthiazol-4-yl)methyl]cyclohexanammonium iodide}

    This reaction proceeds at 60°C in THF with a 72% yield .

Oxidation Reactions

The thiazole ring and cyclohexane backbone are susceptible to oxidation.

Oxidizing Agent Reaction Site Product Yield Conditions
KMnO₄ (acidic)Thiazole sulfurThiazole sulfoxide58%H₂SO₄, 25°C, 12 hr
O₃Cyclohexane C-H bondsCyclohexanone derivatives41%-78°C, CH₂Cl₂
H₂O₂Tertiary amineN-oxide67%Ethanol, 50°C, 6 hr

The thiazole sulfoxide derivative shows enhanced solubility in polar solvents, making it useful for pharmaceutical formulations.

Acylation and Amidation

The tertiary amine reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form amides.

  • Example Reaction :

    N-methyl-N-[(2-methylthiazol-4-yl)methyl]cyclohexanamine+ClCOCH3Acetylated product+HCl\text{N-methyl-N-[(2-methylthiazol-4-yl)methyl]cyclohexanamine} + \text{ClCOCH}_3 \rightarrow \text{Acetylated product} + \text{HCl}

    Conducted in dichloromethane with triethylamine as a base, this reaction achieves 85% yield .

  • Biological Relevance :
    Acylated derivatives demonstrate improved binding to kinase domains in PI3K-C2α inhibitors, as confirmed by X-ray crystallography .

Cyclization and Ring-Opening Reactions

The compound participates in cycloadditions and ring-opening processes.

  • Hantzsch Thiazole Synthesis :
    Under reflux with α-halo ketones and thioureas, the thiazole ring reforms, enabling modular synthesis of analogs .

  • Ring-Opening with Nucleophiles :
    Treatment with strong nucleophiles (e.g., Grignard reagents) cleaves the thiazole ring, producing open-chain thioamides .

Degradation Pathways

Environmental and metabolic degradation studies reveal key pathways:

  • Photodegradation :
    UV irradiation in aqueous media leads to cleavage of the N-methyl group, forming cyclohexanamine and 2-methylthiazole-4-carbaldehyde .

  • Aerobic Soil Metabolism :
    Microbial action oxidizes the cyclohexane ring to cyclohexanol, followed by further breakdown into adipic acid .

Comparative Reactivity

The compound’s reactivity differs significantly from analogs:

Analog Key Reactivity Difference
N-methylcyclohexanamineLacks thiazole-mediated halogenation and sulfoxidation
2-methyl-1,3-thiazole derivativesAbsence of cyclohexane reduces steric hindrance, accelerating nucleophilic substitutions

Scientific Research Applications

Medicinal Chemistry

N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine has been investigated for its role as a potential therapeutic agent. Its structural similarity to other biologically active compounds suggests it may exhibit various pharmacological effects.

Case Study: Acetylcholinesterase Inhibition

Research has shown that compounds with thiazole rings can act as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. Studies indicate that derivatives of thiazole-based compounds demonstrate significant inhibitory activity against acetylcholinesterase, with IC50 values as low as 2.7 µM . This positions this compound as a candidate for further exploration in this area.

Anxiolytic Activity

The compound's potential anxiolytic properties have been explored through animal studies. For instance, related compounds have demonstrated anxiolytic-like effects in models such as the Vogel conflict drinking test, suggesting that this compound may influence serotonin release and receptor activation in the brain . This mechanism could be relevant for developing treatments for anxiety disorders.

Anticancer Potential

Recent studies have focused on the anticancer properties of thiazole derivatives. Compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines while sparing normal cells . The ability to inhibit cancer cell proliferation makes it a target for further investigation in cancer therapy.

Activity Type Description Reference
Acetylcholinesterase InhibitionCompounds exhibit significant inhibitory activity against acetylcholinesterase.
Anxiolytic EffectsPotential anxiolytic effects observed through serotonin modulation in animal models.
Anticancer ActivityDemonstrated selective cytotoxicity against cancer cell lines with minimal impact on normal cells.

Mechanism of Action

The mechanism of action of N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and microbial pathways.

    Pathways Involved: It may inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Receptor Affinity

The compound shares structural similarities with several bioactive thiazole-containing molecules. A comparative analysis is provided below:

Compound Name Structure Key Functional Groups Molecular Weight Receptor Target Pharmacological Effect
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine Cyclohexanamine + thiazole-methyl substituent Thiazole, cyclohexylamine, methyl ~252.38 g/mol* Not explicitly studied Hypothesized mGlu5 modulation
MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]piperidine) Piperidine + thiazole-ethynyl substituent Thiazole, ethynyl, piperidine 220.30 g/mol mGlu5 antagonist Attenuates cocaine-seeking behavior
MPEP (2-methyl-6-(phenylethynyl)pyridine) Pyridine + phenylethynyl substituent Pyridine, phenylethynyl 199.24 g/mol mGlu5 antagonist Anxiolytic, low psychotomimetic risk
(2-Methyl-1,3-thiazol-4-yl)methanol Thiazole + hydroxymethyl substituent Thiazole, hydroxymethyl 129.18 g/mol Not reported Intermediate in organic synthesis

*Calculated based on formula C₁₂H₂₀N₂S.

Functional and Pharmacological Differences

  • Receptor Specificity : MTEP and MPEP are well-characterized mGlu5 antagonists with demonstrated efficacy in reducing stress-induced reinstatement of drug-seeking behavior (MTEP) and anxiety-related behaviors (MPEP) . In contrast, the target compound’s cyclohexylamine core may alter receptor binding kinetics compared to piperidine (MTEP) or pyridine (MPEP) scaffolds.
  • Bioavailability : MPEP exhibits oral bioavailability and dose-dependent anxiolytic effects in rodents, whereas the target compound’s pharmacokinetic profile remains unstudied .
  • Synthetic Utility: Derivatives like (2-methyl-1,3-thiazol-4-yl)methanol (MW 129.18 g/mol) are primarily used as intermediates, highlighting the thiazole ring’s versatility in medicinal chemistry .

Key Research Findings

  • MPEP : Reduces anxiety in elevated plus maze tests at doses as low as 0.1 mg/kg (p.o.) in mice, with minimal locomotor side effects .
  • Structural Insights : The ethynyl linker in MTEP enhances mGlu5 binding affinity compared to methylene-linked analogs, suggesting that substituent geometry critically influences receptor interaction .

Biological Activity

N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]cyclohexanamine is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and properties:

  • Molecular Formula : C12_{12}H20_{20}N2_2S
  • Molecular Weight : 224.37 g/mol
  • CAS Number : 1341797-70-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and inflammatory processes. Thiazole derivatives have been noted for their diverse pharmacological effects, including antibacterial, antifungal, and anti-inflammatory activities.

Enzyme Inhibition

Research indicates that thiazole derivatives can act as inhibitors of certain enzymes, which may play a role in the modulation of inflammatory pathways. For instance, compounds with similar thiazole structures have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation .

Antimicrobial Activity

A study conducted on thiazole derivatives demonstrated significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related thiazole compounds ranged from 1 to 32 µg/mL, indicating potential effectiveness against pathogenic bacteria .

Case Studies

  • Case Study on Anti-inflammatory Effects :
    • A controlled trial evaluated the anti-inflammatory effects of a thiazole derivative similar to this compound in a murine model. The results showed a reduction in paw edema by approximately 50% compared to the control group after administration of the compound at a dose of 10 mg/kg .
  • Neuroprotective Effects :
    • Another study assessed the neuroprotective effects of thiazole-based compounds on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote cell survival through the modulation of antioxidant pathways .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC: 1 - 32 µg/mL
Anti-inflammatory50% reduction in paw edema
NeuroprotectiveReduced oxidative stress-induced cell death

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